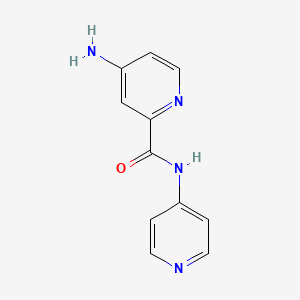![molecular formula C12H17N3O3 B7554875 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid, also known as CPP-115, is a molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have beneficial effects on neurological disorders such as epilepsy, anxiety, and addiction.
Wirkmechanismus
The mechanism of action of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, this compound can reduce neuronal excitability and have beneficial effects on neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can increase the expression of GABA receptors in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to have antioxidant properties and can reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid is its selectivity for GABA-AT, which reduces the potential for off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of this compound is its potential for toxicity at high doses, which may limit its clinical use.
Zukünftige Richtungen
There are several potential future directions for research on 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid. One area of interest is its potential as a treatment for neurological disorders such as epilepsy, anxiety, and addiction. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound on GABA levels and neuronal excitability. Finally, there is potential for the development of new analogs of this compound with improved pharmacokinetic properties and reduced toxicity.
Synthesemethoden
The synthesis of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid involves several steps, including the reaction of piperidine with 4-chloro-1H-pyrazole-5-carbonyl chloride to produce 1-(4-chloro-1H-pyrazol-5-yl)piperidine, which is then reacted with 3-bromopropionic acid to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that this compound has anticonvulsant effects in animal models of epilepsy and can reduce anxiety-like behavior in rodents. Additionally, this compound has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
Eigenschaften
IUPAC Name |
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(17)2-1-9-3-5-15(6-4-9)12(18)10-7-13-14-8-10/h7-9H,1-6H2,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWFNQDAGSOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)
![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)

![3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554838.png)

![3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554846.png)

![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)